molecular formula C19H22N6O2 B3019956 1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396848-38-6

1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Cat. No.: B3019956
CAS No.: 1396848-38-6
M. Wt: 366.425
InChI Key: YMMKQFVADJMZDC-UHFFFAOYSA-N
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Description

1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a urea linkage between two aromatic rings, one of which contains a tert-butyl group and the other a tetrazole moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate derivative with an amine. In this case, the isocyanate derivative would be prepared from the tert-butyl-substituted aromatic ring, and the amine would be derived from the tetrazole-containing aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or amines into the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(tert-butyl)phenyl)-3-(4-(4-methylphenyl)urea): Lacks the tetrazole ring, which may affect its chemical reactivity and biological activity.

    1-(4-(tert-butyl)phenyl)-3-(4-(4-nitrophenyl)urea): Contains a nitro group instead of the tetrazole ring, which could influence its electronic properties and reactivity.

    1-(4-(tert-butyl)phenyl)-3-(4-(4-hydroxyphenyl)urea): The presence of a hydroxyl group may enhance its solubility and hydrogen-bonding interactions.

Uniqueness

1-(4-(tert-butyl)phenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is unique due to the presence of both the tert-butyl group and the tetrazole ring. These functional groups confer distinct chemical and physical properties, such as increased stability and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-19(2,3)13-5-7-14(8-6-13)20-17(26)21-15-9-11-16(12-10-15)25-18(27)24(4)22-23-25/h5-12H,1-4H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMKQFVADJMZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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